3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO3/c1-14-20(15-5-7-16(23)8-6-15)21(26)17-9-10-19(25)18(22(17)27-14)13-24-11-3-2-4-12-24/h5-10,25H,2-4,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWUXXVIKFHKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate acetophenone derivative under basic conditions.
Hydroxylation: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or hydroxyl radicals.
Piperidinylmethyl Substitution: The piperidinylmethyl group can be attached through nucleophilic substitution reactions, typically involving the reaction of a piperidine derivative with a suitable leaving group on the chromen-4-one core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential as a pharmacologically active agent, particularly in the following areas:
- Anti-inflammatory Effects : Studies indicate that it may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary research suggests that it can inhibit the growth of various cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential use in developing new antimicrobial agents.
Biological Studies
Research has focused on understanding how 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one interacts with biological targets:
- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways, which may lead to therapeutic benefits.
- Receptor Binding : It has been studied for its binding affinity to various receptors, including those involved in neurotransmission and inflammation.
Materials Science
In addition to its biological applications, this compound is explored for potential uses in materials science:
- Organic Electronics : Its unique structure allows for investigation as a building block in organic electronic materials.
- Polymer Development : The compound can serve as an intermediate in synthesizing advanced polymers with desirable properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and piperidinylmethyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The bromophenyl group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural homology with chromen-4-one derivatives modified at positions 2, 3, 7, and 8. Key comparisons include:
Substituent Variations and Physicochemical Properties
- Piperidine vs. Piperazine : Piperazine (two nitrogen atoms) introduces additional hydrogen-bonding capacity and higher basicity compared to piperidine (one nitrogen), influencing pharmacokinetics .
- Electron-Withdrawing Groups : Trifluoromethyl (CF3) at position 2 () lowers electron density in the chromen-4-one core, altering reactivity and binding to targets like enzymes or receptors .
Biological Activity
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one is a synthetic compound belonging to the chromone class, characterized by a unique structural configuration that includes a bromophenyl group, a hydroxyl group, and a piperidinylmethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and antioxidant effects.
Structural Features
The molecular formula of the compound is C22H22BrNO, and its structure can be depicted as follows:
This structure allows for various interactions with biological targets, enhancing its pharmacological profile.
Anticancer Properties
Research indicates that chromone derivatives exhibit significant anticancer activity. Specifically, compounds similar to this compound have been shown to inhibit various cancer cell lines. Studies suggest that the compound may modulate pathways associated with apoptosis and cell proliferation.
Table 1: Anticancer Activity Comparison
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | <10 | Induction of apoptosis |
| 7-Hydroxychromone | A431 | 15 | Inhibition of Bcl-2 |
| 6-Bromo-2-methylchromone | MCF7 | 20 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. The hydroxyl group at the 7-position plays a crucial role in enhancing its anti-inflammatory properties by facilitating hydrogen bonding with target proteins involved in inflammatory responses.
Antioxidant Activity
The antioxidant capacity of chromones is well-documented, with evidence suggesting that the presence of the bromophenyl group may enhance radical scavenging activities. This property is particularly important in protecting cells from oxidative stress and related diseases.
Case Studies and Research Findings
- Cell Viability Assays : In vitro studies conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability compared to control groups. For instance, a study showed an IC50 value of less than 10 µM against HeLa cells, indicating potent anticancer activity.
- Molecular Docking Studies : Computational analyses have revealed that this compound interacts favorably with key enzymes involved in cancer progression. Docking simulations suggest that it binds effectively to targets such as ATR kinase, which is implicated in DNA repair mechanisms.
- In Vivo Studies : Preliminary animal studies indicate that administration of the compound results in reduced tumor growth rates in xenograft models, supporting its potential as an effective therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one, and what key intermediates should be prioritized?
Methodological Answer:
- Core Strategy : Start with 4-bromobenzaldehyde and 5,5-dimethylcyclohexane-1,3-dione via a modified Kostanecki reaction to form the chromen-4-one scaffold .
- Aminomethylation : Introduce the piperidinylmethyl group at the 8-position using formaldehyde and piperidine under basic conditions (e.g., NaOH in ethanol), as demonstrated in analogous chromene derivatives .
- Purification : Crystallize the product from ethanol or DMF to obtain high-purity crystals for structural validation .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolve the chromenone core and bromophenyl orientation, noting dihedral angles (e.g., 89.2° between chromene and bromophenyl planes) .
- NMR : Use - and -NMR to confirm substituent positions, particularly the piperidinylmethyl group (δ ~2.5–3.5 ppm for N–CH signals) and bromophenyl protons (δ ~7.4–7.6 ppm) .
- IR Spectroscopy : Identify hydrogen-bonded hydroxyl (7-hydroxy group, ~3200–3500 cm) and carbonyl (chromen-4-one, ~1650 cm) stretches .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases or oxidoreductases using fluorescence-based assays, given structural similarities to chromenone inhibitors .
- Antimicrobial Activity : Use agar dilution or microbroth dilution assays against Gram-positive/negative strains, referencing protocols for fluorophenyl-chromenone analogs .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How can synthetic yields be optimized for the piperidinylmethyl substitution at the 8-position?
Methodological Answer:
- Reagent Ratios : Use a 1:1.2 molar ratio of formaldehyde to piperidine to minimize side reactions .
- Solvent Selection : DMF or ethanol enhances nucleophilicity of the piperidine nitrogen, improving substitution efficiency .
- Temperature Control : Maintain 60–70°C to balance reaction rate and byproduct formation .
Q. What role does hydrogen bonding play in stabilizing the crystal lattice of this compound?
Methodological Answer:
- Intramolecular Bonds : The 7-hydroxy group forms an N–H···O hydrogen bond with the piperidinylmethyl nitrogen, creating an S(6) ring motif .
- Intermolecular Bonds : N–H···O interactions between adjacent molecules generate hexagonal packing parallel to the ab-plane, as seen in XRD studies .
- Thermal Stability : Hydrogen-bond networks increase melting points (e.g., 195–197°C observed in analogs) .
Q. How can contradictions between XRD and NMR data for substituent conformations be resolved?
Methodological Answer:
- Dynamic NMR : Perform variable-temperature -NMR to detect rotational barriers in the piperidinylmethyl group .
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental bond angles to identify static vs. dynamic disorder in XRD .
- Selective Crystallization : Use chiral resolving agents to isolate enantiomers if piperidine conformation causes ambiguity .
Q. What computational approaches are recommended for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with kinase structures (e.g., PDB 1ATP) to map piperidinylmethyl and bromophenyl interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Correlate substituent electronegativity (e.g., bromine’s Hammett σ) with bioactivity trends .
Q. What strategies improve regioselectivity during bromophenyl introduction in the chromenone scaffold?
Methodological Answer:
- Directed Ortho-Metalation : Use a tert-butoxycarbonyl (Boc) directing group at the 7-hydroxy position to guide bromophenyl addition .
- Microwave Assistance : Reduce reaction time (30 min vs. 6 hrs) and improve yield (85% vs. 60%) using controlled microwave heating .
- Halogen Exchange : Replace chlorine with bromine via Ullmann coupling if starting from chlorophenyl precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
